Prodelphinidin B3

Description

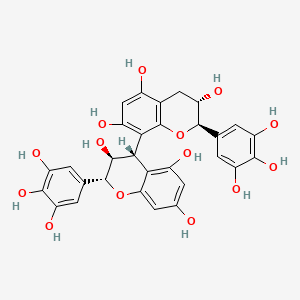

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MDPSILPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030248 | |

| Record name | Prodelphinidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78362-05-7 | |

| Record name | Prodelphinidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78362-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodelphinidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078362057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodelphinidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRODELPHINIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF63X6RDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Prodelphinidin B3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prodelphinidin B3, a dimeric proanthocyanidin (B93508), focusing on its natural occurrences, dietary intake, analytical methodologies, and its role in cellular signaling pathways relevant to drug development.

Natural Sources of this compound

This compound is a flavan-3-ol (B1228485) dimer found in a variety of plant-based foods.[1] Its presence is particularly notable in certain cereals, fruits, legumes, and beverages.

Quantitative Data on this compound in Foodstuffs

The concentration of this compound varies significantly across different food sources. The following table summarizes the quantitative data available in the scientific literature, presenting the mean content in mg/100g or mg/100mL of the edible portion.

| Food Group | Food Item | Mean Content | Minimum Content | Maximum Content | Reference(s) |

| Cereals and Cereal Products | Barley, whole grain flour | 23.07 mg/100 g FW | 22.90 mg/100 g FW | 23.40 mg/100 g FW | [2] |

| Alcoholic Beverages | Beer (Regular) | 0.18 mg/100 ml | 0.00 mg/100 ml | 0.45 mg/100 ml | [2] |

| Wine (Red) | 0.11 mg/100 ml | 0.11 mg/100 ml | 0.11 mg/100 ml | [2] | |

| Fruits and Fruit Products | Blackberry, raw | 0.07 mg/100 g FW | 0.07 mg/100 g FW | 0.07 mg/100 g FW | [2] |

| Grape (Green) | 0.12 mg/100 g FW | 0.12 mg/100 g FW | 0.12 mg/100 g FW | [2] | |

| Redcurrant, raw | 1.70 mg/100 g FW | 1.70 mg/100 g FW | 1.70 mg/100 g FW | [2] | |

| Quince, peeled, raw | 0.08 mg/100 g FW | 0.08 mg/100 g FW | 0.08 mg/100 g FW | [2] | |

| Banana, raw | 0.10 mg/100 g FW | 0.10 mg/100 g FW | 0.10 mg/100 g FW | [2] | |

| Persimmon, fresh | 0.30 mg/100 g FW | 0.30 mg/100 g FW | 0.30 mg/100 g FW | [2] | |

| Vegetables | Broad bean pod, raw | 23.50 mg/100 g FW | - | - | [2] |

| Seeds | Lentils, whole, raw | 0.45 mg/100 g FW | 0.45 mg/100 g FW | 0.45 mg/100 g FW | [2] |

| Non-alcoholic Beverages | Tea (Black), infusion | 1.65 mg/100 ml | 1.65 mg/100 ml | 1.65 mg/100 ml | [2] |

| Tea (Green), infusion | 0.27 mg/100 ml | 0.27 mg/100 ml | 0.27 mg/100 ml | [2] |

FW: Fresh Weight

Dietary Intake of this compound

Estimating the precise dietary intake of this compound is challenging due to the limited data for this specific compound in food composition databases. However, studies on the intake of total proanthocyanidins (B150500) (PAs) can provide some context.

A study based on the National Health and Nutrition Examination Survey (NHANES) in the United States estimated the mean total PA intake for adults to be 95 mg/day. This intake was composed of polymers (30%), monomers (22%), dimers (16%), 4-6 mers (15%), 7-10 mers (11%), and trimers (5%). This compound falls under the dimer category. The major food sources contributing to total PA intake were tea, legumes, and wines.

It is important to note that the bioavailability of proanthocyanidins is influenced by their degree of polymerization, with smaller oligomers like dimers and trimers being more readily absorbed than larger polymers.

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Barley)

This protocol is a synthesis of methods described in the literature for the extraction of proanthocyanidins from plant matrices.

1. Sample Preparation:

- Grind the plant material (e.g., barley grains) to a fine powder using a laboratory mill.

- For nuts and seeds with high-fat content, a defatting step with hexane (B92381) in a Soxhlet apparatus is recommended prior to extraction.

2. Extraction:

- Weigh approximately 5-10 g of the powdered sample into a flask.

- Add a solvent mixture of acetone (B3395972)/water (70:30, v/v) at a solid-to-solvent ratio of 1:10 (w/v).

- Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

- Agitate the mixture on an orbital shaker for 1-2 hours at room temperature.

- Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

- Repeat the extraction process on the pellet two more times.

- Combine the supernatants.

3. Solvent Removal and Purification:

- Evaporate the acetone from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

- The remaining aqueous extract can be washed with hexane to remove any remaining lipids.

- Lyophilize the aqueous extract to obtain a crude proanthocyanidin-rich powder.

- For further purification, the crude extract can be redissolved in a minimal amount of water and subjected to solid-phase extraction (SPE) using a Sephadex LH-20 or a similar resin. Elute with ethanol (B145695) or methanol (B129727) to recover the proanthocyanidin fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

1. Instrumentation:

- A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector (FLD) or a diode array detector (DAD). For higher sensitivity and specificity, a mass spectrometer (MS) can be used as a detector.

2. Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a higher percentage (e.g., 40-50%) over 30-40 minutes to elute the proanthocyanidins.

- Flow Rate: 0.8 - 1.0 mL/min.

- Column Temperature: 30-40°C.

- Injection Volume: 10-20 µL.

3. Detection:

- Fluorescence Detector (FLD): Excitation wavelength of ~275-280 nm and an emission wavelength of ~310-320 nm.

- Diode Array Detector (DAD): Monitoring at ~280 nm.

- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is commonly used. The [M-H]⁻ ion for this compound (C30H26O13) would be at m/z 593.1.

4. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

- Inject the prepared sample extracts into the HPLC system.

- Identify the this compound peak based on its retention time compared to the standard.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

Prodelphinidins, including this compound, have been shown to exhibit various biological activities, including anti-cancer effects. These effects are often mediated through the modulation of specific cellular signaling pathways.

This compound and Cell Cycle Arrest/Apoptosis in Cancer Cells

Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This process involves the regulation of key proteins involved in cell cycle progression and programmed cell death.

Modulation of the Notch1 Signaling Pathway

A derivative of prodelphinidin, Prodelphinidin B-2,3,3”-O-gallate, has been shown to inhibit the Notch1 signaling pathway in triple-negative breast cancer cells. The Notch pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. Inhibition of this pathway can lead to decreased cancer cell viability and proliferation.

Suppression of the JAK2/STAT3 Signaling Pathway by Delphinidin (B77816)

Delphinidin, the monomeric precursor to prodelphinidins, has been found to suppress the JAK2/STAT3 signaling pathway in triple-negative breast cancer cells. This pathway is a critical regulator of immune response and cell proliferation. By inhibiting this pathway, delphinidin can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system, thereby potentially enhancing anti-tumor immunity.

Conclusion

This compound is a naturally occurring dietary polyphenol with significant potential for further investigation in the fields of nutrition, pharmacology, and drug development. Its presence in common food items suggests a regular, albeit likely low, level of human exposure. The detailed analytical methods available allow for its accurate quantification in various matrices. Furthermore, its demonstrated ability to modulate key signaling pathways involved in cancer progression highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

The Biosynthesis of Prodelphinidin B3 in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Prodelphinidin B3, a significant B-type proanthocyanidin (B93508) found in various plant species. Proanthocyanidins (B150500), also known as condensed tannins, are polymeric flavonoids with a range of demonstrated health benefits, making their biosynthesis a critical area of study for drug development and nutritional science. This compound is a dimer composed of a gallocatechin unit linked to a catechin (B1668976) unit via a C4α→C8 bond.[1][2][3] This guide details the enzymatic steps, precursor molecules, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that originates from the general flavonoid biosynthetic pathway. This pathway provides the foundational flavan-3-ol (B1228485) monomers, gallocatechin and catechin, which subsequently condense to form the dimeric this compound. The key stages of this pathway are outlined below.

Phenylpropanoid Pathway and Chalcone (B49325) Synthesis

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into 4-coumaroyl-CoA. This molecule serves as a crucial precursor for all flavonoids. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the first committed step in flavonoid biosynthesis.[4]

Formation of Flavanone (B1672756) and Hydroxylation

Naringenin chalcone is subsequently isomerized to the flavanone naringenin by chalcone isomerase (CHI).[4] Naringenin is a key branch-point intermediate. To produce the precursors for prodelphinidins, the B-ring of the flavanone must undergo hydroxylation at the 3' and 5' positions. This critical step is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450 enzyme, which converts naringenin to eriodictyol (B191197) (3'-hydroxylated) and then to 5,7,3',4',5'-pentahydroxyflavanone.[5][6] Alternatively, naringenin can be first hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). F3'5'H can then act on dihydrokaempferol to produce dihydromyricetin (B1665482), the direct precursor for the gallocatechin unit.[5][7] For the catechin unit, naringenin is converted to dihydroquercetin.

Reduction to Leucoanthocyanidins

The dihydroflavonols, dihydromyricetin and dihydroquercetin, are then reduced to their corresponding leucoanthocyanidins (flavan-3,4-diols) by Dihydroflavonol 4-Reductase (DFR) .[7][8] Specifically, dihydromyricetin is converted to leucodelphinidin, and dihydroquercetin is converted to leucocyanidin (B1674801). This reaction is NADPH-dependent.[8][9]

Formation of Flavan-3-ol Monomers: Gallocatechin and Catechin

The final steps in the synthesis of the monomeric units of this compound involve two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR) .

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols. In the context of this compound biosynthesis, LAR catalyzes the conversion of leucodelphinidin to (+)-gallocatechin and leucocyanidin to (+)-catechin.[3][10][11][12][13]

-

Anthocyanidin Reductase (ANR): This enzyme provides an alternative route to flavan-3-ols. Leucoanthocyanidins can first be oxidized by anthocyanidin synthase (ANS) to form unstable anthocyanidins (e.g., delphinidin (B77816) from leucodelphinidin). ANR then reduces these anthocyanidins to 2,3-cis-flavan-3-ols. For instance, ANR can convert delphinidin to (-)-epigallocatechin (B1671488) and (-)-gallocatechin.[4][14]

Condensation to this compound

The final step in the formation of this compound is the condensation of a gallocatechin unit (acting as the nucleophile) with a carbocation derived from a catechin unit (the electrophile), forming a C4α→C8 interflavan bond.[1] While this reaction can occur non-enzymatically under acidic conditions in vitro, the precise mechanism in vivo is still under investigation.[1][15] It is proposed that the acidic environment of the vacuole, where proanthocyanidins accumulate, may facilitate this condensation.[16] Some studies also suggest the potential involvement of enzymes like polyphenol oxidases or peroxidases in the polymerization of flavan-3-ols.[17][18]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps leading to the formation of this compound.

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, experimental conditions, and protein purification methods.

Table 1: Kinetic Parameters of Flavonoid 3',5'-Hydroxylase (F3'5'H)

| Enzyme Source | Substrate | Km (µM) | Vmax (relative units) | Reference |

| Petunia hybrida | Naringenin | ~10 | 100 | [6] |

| Petunia hybrida | Dihydrokaempferol | ~5 | 80 | [6] |

| Camellia sinensis | Naringenin | - | (Optimum substrate) | [5] |

Table 2: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Vitis vinifera | Dihydroquercetin | 25 ± 3 | 1.1 ± 0.1 | 4.4 x 104 | [8] |

| Vitis vinifera | Dihydromyricetin | - | (Substrate) | - | [19][20] |

| Camellia sinensis (CsDFRa) | Dihydromyricetin | 58.44 | - | - | [7] |

Table 3: Kinetic Parameters of Leucoanthocyanidin Reductase (LAR)

| Enzyme Source | Substrate | Km (µM) | Specific Activity (µmol min-1 mg-1) | Reference |

| Desmodium uncinatum | Leucocyanidin | - | ~10 | [16] |

| Vitis vinifera | Leucocyanidin | - | - | [12] |

| Camellia assamica | Leucodelphinidin | - | (Substrate) | [20] |

Table 4: Kinetic Parameters of Anthocyanidin Reductase (ANR)

| Enzyme Source | Substrate | Km (µM) | Vmax (relative units) | Reference |

| Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | [21] |

| Camellia sinensis | Delphinidin | - | (Produces (-)-EGC and (-)-GC) | [4] |

| Pisum sativum | Delphinidin | ~5-fold higher than Cyanidin | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Leucoanthocyanidin Reductase (LAR)

This protocol describes the expression of a plant LAR gene in E. coli for subsequent purification and characterization.[22][23][24]

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of LAR.

Methodology:

-

Gene Cloning and Vector Construction: The full-length coding sequence of the target plant LAR gene is amplified from cDNA using PCR. The amplified product is then cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Protein Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 4-16 hours to enhance protein solubility.

-

Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged LAR is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged LAR is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol outlines the procedure to determine the enzymatic activity of purified recombinant LAR in converting leucodelphinidin to gallocatechin.[10][16]

Methodology:

-

Substrate Preparation: Leucodelphinidin is used as the substrate. Due to its instability, it is often synthesized immediately prior to the assay by the reduction of dihydromyricetin using sodium borohydride (B1222165) or prepared enzymatically using a coupled reaction with DFR.

-

Reaction Mixture: The standard assay is conducted in a final volume of 100-200 µL. A typical reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

0.1 mM Leucodelphinidin

-

1-5 µg of purified recombinant LAR protein

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Product Analysis: The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297). The products are extracted into the ethyl acetate phase, which is then evaporated to dryness. The residue is redissolved in methanol (B129727) for analysis.

-

Quantification: The formation of gallocatechin is quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (at 280 nm) or a mass spectrometer (MS). The peak corresponding to gallocatechin is identified and quantified by comparison with an authentic standard.

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in plant extracts.[25][26][27]

Methodology:

-

Sample Preparation:

-

Extraction: Finely ground plant material (e.g., 1 g) is extracted with 20 mL of acetone/water (70:30, v/v) using ultrasonication or vigorous vortexing.

-

Purification: The extract is centrifuged, and the supernatant is collected. The solvent is evaporated under a stream of nitrogen. The remaining aqueous extract can be further purified using solid-phase extraction (SPE) with a Sephadex LH-20 column to enrich for proanthocyanidins.

-

Final Preparation: The dried and purified extract is redissolved in a suitable solvent (e.g., methanol/water, 50:50, v/v) and filtered through a 0.22 µm syringe filter before injection.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm) is used for separation. A gradient elution is typically employed with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

This compound MRM Transition: The precursor ion [M-H]⁻ at m/z 593.1 is selected and fragmented. A characteristic product ion (e.g., m/z 441.1, corresponding to the loss of a galloyl-like moiety) is monitored for quantification.

-

-

-

Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that involves multiple enzymatic steps within the broader flavonoid pathway. Understanding this pathway at a molecular and quantitative level is essential for researchers in plant biology, natural product chemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the biosynthesis, regulation, and potential applications of this and other proanthocyanidins. Future research will likely focus on elucidating the precise in vivo mechanism of flavan-3-ol polymerization and exploring the metabolic engineering of plants to enhance the production of specific, bioactive proanthocyanidins like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and genetic regulation of proanthocyanidins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC 1.17.1.3 - leucoanthocyanidin reductase. [ebi.ac.uk]

- 4. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enzyme-database.org [enzyme-database.org]

- 7. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 9. Leucodelphinidin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Leucoanthocyanidin reductase (EC 1.17.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 14. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mysteries of Proanthocyanidin Transport and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Heterologous expression, purification, and characterization of proteins in the lanthanome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Prodelphinidin B3 biological activity screening assays

An In-depth Technical Guide to Prodelphinidin B3 Biological Activity Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a B-type proanthocyanidin (B93508) dimer, consisting of a gallocatechin unit linked to a catechin (B1668976) unit.[1] Found in various natural sources such as barley, beer, and pomegranate peels, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] Proanthocyanidins are widely recognized for their health benefits, including antioxidant, anti-inflammatory, and antitumor properties.[2] This guide provides a comprehensive overview of the core screening assays used to evaluate the biological activities of this compound, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the fields of pharmacology, natural product chemistry, and drug development.

Antitumor Activity

This compound has demonstrated notable antitumor effects, particularly against prostate cancer cell lines.[2][3] Its mechanism of action is linked to the induction of cell cycle arrest and the activation of apoptotic pathways.[3] The presence of a pyrogallol (B1678534) moiety on the B-ring is considered crucial for its cytotoxic effects.[3][4]

Data Presentation: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | Result | Reference |

| This compound | PC-3 (Prostate) | MTT, Cell Counting | Significant antitumor effect, activity comparable to EGCG. | [2][3] |

| Prodelphinidin C2 | PC-3 (Prostate) | MTT, Cell Counting | Significant antitumor effect, activity comparable to EGCG. | [3] |

| EGCG (Control) | PC-3 (Prostate) | MTT, Cell Counting | Known antitumor agent, used as a positive control. | [2][3] |

| Prodelphinidin B1, B2, B4 | PC-3 (Prostate) | Not specified | Significant cytotoxic activity (IC50 < 50 µM), slightly stronger than this compound. | [4] |

| Procyanidin (B600670) B3 | PC-3 (Prostate) | Not specified | Lacked the pyrogallol moiety and showed no significant activity. | [4] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This colorimetric assay is a standard method for assessing cell viability and proliferation.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., EGCG).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[3]

-

Cell Treatment: Culture PC-3 cells and treat them with this compound (at a concentration determined from viability assays, e.g., its IC50) for 48 hours.[3]

-

Cell Collection: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Use a commercially available kit (e.g., BD Cycletest™ Plus DNA Reagent Kit) for staining. This often involves fixing and permeabilizing the cells, followed by incubation with a fluorescently labeled substrate or antibody specific for activated caspase-3.

-

Flow Cytometry (FACS) Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will correlate with the level of active caspase-3 in the cell population.

-

Data Analysis: Quantify the percentage of cells positive for active caspase-3 compared to an untreated control. Studies show this compound can activate caspase-3 up to 1.5-1.8 times compared to the control.[3]

Visualizations

Caption: this compound induced apoptosis pathway.

Caption: MTT assay experimental workflow.

Antioxidant Activity

Prodelphinidins are potent antioxidants, capable of scavenging free radicals and inhibiting oxidative damage.[2][6] This activity is central to many of their proposed health benefits.

Data Presentation: Antioxidant Activity of Prodelphinidins

| Compound/Fraction | Assay | Key Finding | Reference |

| Prodelphinidin Dimers | ABTS Radical Scavenging | Potent antioxidants in the aqueous phase, much more effective than the gallocatechin monomer. | [6] |

| Gallocatechin-(4-8)-catechin | Lipid Peroxidation Inhibition | Significantly more effective than the monomer in inhibiting lipid peroxidation. | [6] |

| Procyanidin B3 | DPPH Radical Scavenging | Scavenges DPPH free radicals in cell-free assays (at 1 mM). | [7] |

| Procyanidin B3 | Linoleic Acid Oxidation | Reduces the oxidation of linoleic acid. | [7] |

Experimental Protocols

Protocol 3: ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green radical is measured spectrophotometrically.[8]

-

Radical Generation: Prepare the ABTS•+ radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: Add a small volume (e.g., 10 µL) of the this compound sample (at various concentrations) to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Analysis: Calculate the percentage of inhibition of the ABTS•+ radical. The activity is often expressed as Trolox Equivalents (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.[6]

Protocol 4: Inhibition of Lipid Peroxidation Assay

This assay assesses the ability of an antioxidant to prevent the oxidation of lipids, often using a model system like liposomes.[6]

-

Liposome (B1194612) Preparation: Prepare phosphatidylcholine liposomes by sonication in a buffer solution (e.g., Tris-HCl).

-

Induction of Peroxidation: Induce lipid peroxidation by adding an initiator system, such as ascorbate (B8700270) (e.g., 100 µM) and iron (FeCl3, e.g., 20 µM).

-

Treatment: Incubate the liposome suspension with various concentrations of this compound.

-

Quantification of Peroxidation: After incubation (e.g., 1 hour at 37°C), stop the reaction and measure the extent of lipid peroxidation. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Analysis: Compare the levels of TBARS in the treated samples to an untreated control to determine the percentage of inhibition of lipid peroxidation.

Visualization

Caption: ABTS radical scavenging assay workflow.

Anti-inflammatory Activity

Proanthocyanidins are known to modulate inflammatory responses by targeting key pro-inflammatory pathways and cytokine production.[9]

Data Presentation: Anti-inflammatory Effects of Related Proanthocyanidins

| Compound | Model / Assay | Key Finding | Reference |

| Procyanidin B3 | TPA-induced mouse ear edema | Showed stronger anti-inflammatory activity than indomethacin. | [10] |

| Delphinidin (Monomer) | 3D Psoriasis Skin Model | Suppressed the release of pro-inflammatory cytokines (IL-1α, IL-6, IL-8, TNF-α). | [11] |

| Procyanidin B3 | Primary Murine Chondrocytes | Inhibited H2O2-induced production of inducible nitric oxide synthase (iNOS). | [7] |

| Polymeric Proanthocyanidin | Kaolin/Carrageenan Arthritis | Decreased joint levels of IL-1β, IL-17, and IL-6. | [12] |

Experimental Protocols

Protocol 5: TPA-Induced Mouse Ear Edema

This is a common in vivo model for acute inflammation. 12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent.[10][12]

-

Animal Model: Use mice (e.g., CD-1 or BALB/c).

-

TPA Application: Apply a solution of TPA in a solvent like acetone (B3395972) to the inner and outer surfaces of one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle only.

-

Compound Administration: Administer this compound either topically to the ear or systemically (e.g., oral gavage) at a set time before or after TPA application. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

Edema Measurement: After a specific period (e.g., 4-6 hours), sacrifice the mice and take a standard-sized circular punch from both the TPA-treated and vehicle-treated ears.

-

Analysis: Weigh the ear punches. The difference in weight between the two punches is a measure of the edema. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Protocol 6: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.[12]

-

Sample Collection: Collect samples, which could be cell culture supernatants from stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) or tissue homogenates from an in vivo model (like the TPA model above).

-

ELISA Procedure: Use a commercial sandwich ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase).

-

Add a substrate solution (e.g., TMB) to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Analysis: Create a standard curve using the known concentrations of the cytokine standards. Use this curve to determine the concentration of the cytokine in the unknown samples. Compare the cytokine levels in this compound-treated samples to stimulated, untreated controls.

Visualization

Caption: Inhibition of pro-inflammatory cytokine production.

Enzyme Inhibition Assays

The inhibition of specific enzymes is a key mechanism through which many drugs and bioactive compounds exert their effects. While specific data for this compound is limited, related flavonoids are known enzyme inhibitors.[13] Assays can be designed to screen for inhibitory activity against a wide range of enzymes relevant to various diseases.

Data Presentation: Enzyme Inhibition by Related Compounds

| Compound | Target Enzyme | Assay Type | Result | Reference |

| Procyanidin B3 | iNOS | Cell-based (Chondrocytes) | Inhibited H2O2-induced production. | [7] |

| Chrysin (Flavonoid) | CYP3A4 | In vitro enzyme kinetics | Potent irreversible inhibitor (IC50 = 2.5 µM). | [13] |

| Apigenin (Flavonoid) | CYP3A4 | In vitro enzyme kinetics | Irreversible inhibitor. | [13] |

Experimental Protocol

Protocol 7: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.[14]

-

Reagent Preparation: Prepare buffer solution, a solution of the purified enzyme, a solution of the enzyme's specific substrate, and solutions of this compound at various concentrations.

-

Assay Setup: In a 96-well plate or cuvette, combine the buffer, enzyme solution, and the inhibitor (this compound) or vehicle control.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time by measuring either the depletion of the substrate or the formation of the product. The detection method depends on the specific reaction (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product, or HPLC for separating substrate and product).

-

Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Visualization

Caption: General workflow for an enzyme inhibition assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. longdom.org [longdom.org]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of procyanidin B3 and its anti-inflammatory activity. the effect of 4-alkoxy group of catechin electrophile in the Yb(OTf)(3)-catalyzed condensation with catechin nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodifferentiation, Anti-Inflammatory and Antiproliferative Effects of Delphinidin, a Dietary Anthocyanidin, in a Full-Thickness Three-Dimensional Reconstituted Human Skin Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of a Polymeric Proanthocyanidin from Serjania schiedeana [mdpi.com]

- 13. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids [mdpi.com]

- 14. mdpi.com [mdpi.com]

In Vitro Antioxidant Capacity of Prodelphinidin B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a B-type proanthocyanidin (B93508) dimer, is a naturally occurring flavonoid found in various plant sources, including barley, beer, fruits, and pomegranate peels.[1] Proanthocyanidins are known for their potent antioxidant properties, which contribute to the health benefits associated with the consumption of polyphenol-rich foods.[2] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in its antioxidant action.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct quantitative values for this compound in all standard antioxidant assays are not extensively reported in the literature.

| Assay | Method Principle | This compound Activity | Reference Compound | Reference Compound Activity |

| DPPH Radical Scavenging Activity | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | IC₅₀: 87.4 ± 6.65 µM | Berberine | IC₅₀: >500 µM |

| ABTS Radical Scavenging Activity | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | 49.05 ± 0.00 mg TE/100 g dw | Not specified in the study | Not specified in the study |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Data not available | Not applicable | Not applicable |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Data not available | Not applicable | Not applicable |

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. The antioxidant capacity of a compound is expressed as an equivalent of the standard antioxidant, Trolox. TE: Trolox Equivalents. dw: dry weight.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at approximately 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution to each test tube or well of a microplate.

-

Add an equal volume of the sample or standard solutions at different concentrations to the DPPH solution.

-

A blank is prepared using the solvent instead of the sample.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity is quantified by measuring the reduction of the ABTS•⁺ by the antioxidant, which leads to a loss of color. The absorbance is typically measured at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

-

To generate the ABTS•⁺, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•⁺ solution to a small volume of the sample or standard solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared with a known concentration of Fe²⁺ or Trolox.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).

-

Prepare an AAPH solution in the same buffer. This solution is temperature-sensitive and should be prepared fresh.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a black microplate, add the fluorescent probe solution to each well, followed by the sample, standard, or a blank (buffer).

-

Incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as Trolox equivalents.

-

Signaling Pathways and Mechanism of Action

Proanthocyanidins, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[3][4][5][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][5] Proanthocyanidins can activate this pathway by promoting the dissociation of Nrf2 from Keap1. This can occur through the inhibition of Keap1-dependent Nrf2 ubiquitination.[3][4][5] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species and protecting cells from oxidative damage.[3][4][5][6]

Caption: Nrf2-ARE signaling pathway activation by this compound.

Conclusion

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. A Comprehensive Review of Bioactive Tannins in Foods and Beverages: Functional Properties, Health Benefits, and Sensory Qualities [mdpi.com]

- 3. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Prodelphinidin B3: A Deep Dive into its Cellular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a naturally occurring flavan-3-ol, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the proanthocyanidin (B93508) class of polyphenols, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of this compound, with a focus on its effects in various cancer cell models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Cellular Effects of this compound

This compound exerts its biological effects through a multi-pronged approach at the cellular level, primarily leading to the inhibition of cancer cell growth and induction of programmed cell death. The key cellular consequences of this compound treatment are detailed below.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its derivatives on cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| Prodelphinidin B-2,3,3”-O-gallate | MDA-MB-231 | Triple-Negative Breast Cancer | 33.875 ± 1.764 | [1] |

| Prodelphinidin B-2,3,3”-O-gallate | MDA-MB-453 | Triple-Negative Breast Cancer | 28.006 ± 0.983 | [1] |

| Prodelphinidin B-2,3,3”-O-gallate | MDA-MB-468 | Triple-Negative Breast Cancer | 49.0093 ± 2.660 | [1] |

| Prodelphinidin B-2,3,3”-O-gallate | MCF7 | Estrogen Receptor-Positive Breast Cancer | 41.97 ± 1.787 | [1] |

| This compound | PC-3 | Prostate Cancer | Similar to EGCG | [2] |

Table 2: Effect of Prodelphinidin B-2,3,3”-O-gallate on Cell Cycle Distribution in MDA-MB-453 Cells

| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation(s) |

| 0 (Control) | Not specified | Not specified | Not specified | [1] |

| 10 | Not specified | Increased | Not specified | [1] |

| 20 | Not specified | Significantly Increased | Not specified | [1] |

| 40 | Not specified | Significantly Increased | Not specified | [1] |

Table 3: Induction of Apoptosis by Prodelphinidin B-2,3,3”-O-gallate in MDA-MB-453 Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells | Citation(s) |

| 0 (Control) | Baseline | [1] |

| 10 | Increased | [1] |

| 20 | Drastically Increased | [1] |

| 40 | Dose-dependently Increased | [1] |

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

The Notch Signaling Pathway

The Notch signaling pathway is a crucial regulator of cell fate decisions, and its dysregulation is implicated in various cancers. Prodelphinidin B-2,3,3”-O-gallate has been shown to directly interact with Notch1 with a high binding affinity.[1] This interaction leads to a reduction in the levels of cleaved-Notch1, the active form of the receptor, thereby inhibiting downstream signaling.[1] This inhibition of the Notch1 pathway contributes to the anti-proliferative and pro-apoptotic effects of the compound in triple-negative breast cancer cells.[1]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Delphinidin, a closely related anthocyanidin, has been shown to modulate the MAPK pathway in HER-2 positive breast cancer cells by decreasing the phosphorylation of pro-proliferative kinases like c-Raf, MEK1/2, and ERK1/2, while increasing the phosphorylation of the pro-apoptotic JNK. This suggests a mechanism for inducing G2/M phase cell cycle arrest and apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Prodelphinidin B-4 3'-O-gallate has been shown to downregulate the NF-κB signaling pathway by suppressing the phosphorylation of IκB kinase (IKK) and TGF-beta-activated kinase (TAK1). This leads to the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.

Colony Formation Assay

Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term survival and proliferative capacity of cells after treatment with a compound.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation: Gently wash the colonies with PBS and then fix them with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes.

-

Staining: Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound. Collect both the floating and adherent cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a central role in apoptosis. Caspase activity can be measured using a fluorometric or colorimetric assay. These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase activity in the sample.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its mechanism of action is multifaceted, involving the direct inhibition of key oncogenic signaling pathways such as Notch, MAPK, and NF-κB. These molecular events translate into potent cellular effects, including the suppression of proliferation, induction of cell cycle arrest, and triggering of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and for the development of novel anti-cancer strategies. Further investigation into the in vivo efficacy, bioavailability, and safety profile of this compound is warranted to fully realize its clinical potential.

References

Prodelphinidin B3: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodelphinidin B3, a naturally occurring proanthocyanidin (B93508) found in various plant sources, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory capabilities. By synthesizing available data on this compound and closely related proanthocyanidins (B150500), this document details its proposed mechanisms of action, summarizes key quantitative findings, and outlines relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the potential of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Proanthocyanidins, a class of polyphenolic compounds, have garnered significant attention for their diverse bioactive properties, including antioxidant and anti-inflammatory activities. This compound, a dimer of (epi)gallocatechin, is a specific type of proanthocyanidin found in foods such as barley, beer, pomegranates, and various fruits and vegetables.[1] This guide focuses on the anti-inflammatory properties of this compound, providing a technical framework for its study and potential therapeutic application.

Proposed Mechanisms of Anti-inflammatory Action

Based on studies of this compound and closely related compounds, the anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

Studies on the structurally similar Prodelphinidin B-4 3'-O-gallate have demonstrated a potent inhibitory effect on this pathway. It is proposed that this compound may act in a similar manner by inhibiting the phosphorylation of IKKα/β and the upstream kinase TAK1. This would prevent IκBα degradation and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, promote the expression of pro-inflammatory genes. While direct evidence for this compound is limited, many flavonoids are known to inhibit MAPK signaling. It is plausible that this compound could attenuate inflammation by suppressing the phosphorylation of key MAPK components.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the current literature. However, studies on closely related proanthocyanidins provide valuable insights into its potential potency.

Table 1: In Vitro Anti-inflammatory Activity of a Related Prodelphinidin

| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | Effect | Concentration | Reference |

| Prodelphinidin B-4 3'-O-gallate | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Dose-dependent inhibition | Not specified | [2] |

| Prodelphinidin B-4 3'-O-gallate | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent inhibition | Not specified | [2] |

Table 2: In Vivo Anti-inflammatory Activity of a Related Procyanidin (B600670)

| Compound | Animal Model | Inflammatory Agent | Effect | Comparative Potency | Reference |

| Procyanidin B3 | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibition of ear edema | Stronger than indomethacin (B1671933) and glycyrrhetinic acid | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages stimulated with LPS.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

-

-

Cytokine (TNF-α, IL-6) ELISA:

-

Perform ELISAs on the collected supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α and IL-6.

-

In Vivo TPA-Induced Mouse Ear Edema Model

This model assesses the topical anti-inflammatory activity of a compound in an acute model of skin inflammation.

Objective: To evaluate the ability of topically applied this compound to reduce ear edema induced by TPA in mice.

Materials:

-

Male Swiss mice (or other suitable strain), 6-8 weeks old

-

12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

-

This compound dissolved in a suitable vehicle (e.g., acetone)

-

Indomethacin (positive control)

-